molecular formula C11H9FN2O3 B6285823 (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine CAS No. 1261959-37-8

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine

Cat. No.: B6285823
CAS No.: 1261959-37-8
M. Wt: 236.20 g/mol
InChI Key: MLJNACCMZABHDG-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This particular compound is characterized by the presence of two hydroxyl groups at positions 2 and 4 on the pyrimidine ring, and a 5-fluoro-2-methoxyphenyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and urea.

    Condensation Reaction: The 5-fluoro-2-methoxybenzaldehyde undergoes a condensation reaction with urea in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature.

    Substitution: Halogenating agents, alkylating agents, appropriate solvents, and catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or alkylated pyrimidine compounds.

Scientific Research Applications

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA/RNA synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyphenylboronic Acid
  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid

Uniqueness

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and fluoro-methoxyphenyl groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJNACCMZABHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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